Cyclamen alcohol

Description

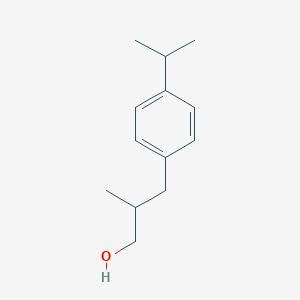

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRYGVZUUYYXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863449 | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-19-8 | |

| Record name | β-Methyl-4-(1-methylethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamen alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-cumenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMEN ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95F15D1R7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characteristics of 2 Methyl 3 4 Propan 2 Ylphenyl Propan 1 Ol Cyclamen Alcohol

IUPAC Designation and Common Synonyms in Chemical Literature

The compound is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol . researchgate.netscent.vn Beyond its systematic name, it is widely recognized by a variety of synonyms in scientific and commercial contexts. The most prevalent of these is Cyclamen Alcohol . scent.vn

Other common synonyms found in chemical databases and literature include:

3-(p-Cumenyl)-2-methylpropanol scent.vn

3-p-Cumenyl-2-methyl-1-propanol scent.vn

3-(4-Isopropylphenyl)-2-methyl-1-propanol scent.vnnih.gov

β-Methyl-4-(1-methylethyl)benzenepropanol nih.gov

p-Isopropyl-β-methylhydrocinnamic alcohol nih.gov

The Chemical Abstracts Service (CAS) has assigned the number 4756-19-8 to this compound, which serves as a unique identifier. scent.vn

Table 1: Nomenclature of 2-Methyl-3-(4-propan-2-ylphenyl)propan-1-ol

| Identifier Type | Identifier |

| IUPAC Name | 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol |

| Common Name | This compound |

| CAS Number | 4756-19-8 |

| Other Synonyms | 3-(p-Cumenyl)-2-methylpropanol, 3-(4-Isopropylphenyl)-2-methyl-1-propanol, β-Methyl-4-(1-methylethyl)benzenepropanol |

Stereoisomeric Considerations and Chirality

The molecular structure of this compound contains a chiral center at the second carbon atom of the propanol (B110389) chain, the carbon to which the methyl group is attached. A chiral center is a carbon atom that is attached to four different groups. nih.gov In this case, the C2 carbon is bonded to a hydrogen atom, a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a 4-isopropylbenzyl group (-CH2-C6H4-CH(CH3)2).

The presence of this single chiral center means that this compound can exist as a pair of enantiomers:

(R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol

(S)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol

These two molecules are non-superimposable mirror images of each other. Enantiomers typically have identical physical properties such as boiling point and density, but they can differ in their interaction with plane-polarized light and with other chiral molecules. While enantioselective synthesis is a significant area of modern organic chemistry, allowing for the preparation of single enantiomers, information regarding the specific synthesis or distinct properties of the individual (R) and (S) enantiomers of this compound is not widely available in published literature. nih.govnih.gov Therefore, the compound is typically encountered and utilized as a racemic mixture, which is a 1:1 mixture of the two enantiomers.

Historical Context of Synthesis and Chemical Identification

The synthesis of this compound is historically linked to the production of Cyclamen aldehyde (2-methyl-3-(4-propan-2-ylphenyl)propanal), a commercially important fragrance ingredient. phlur.comwikipedia.org Early methods for producing Cyclamen aldehyde often resulted in the formation of this compound as a byproduct.

One of the foundational methods for synthesizing Cyclamen aldehyde was patented in 1932. alphaaromatics.com This process involved the selective hydrogenation of p-isopropyl-α-methyl cinnamic aldehyde. In such hydrogenation reactions, the aldehyde group can also be reduced to an alcohol, leading to the formation of the corresponding saturated alcohol, which is this compound. alphaaromatics.comyoutube.com

More contemporary methods for producing Cyclamen aldehyde, such as the crossed-aldol condensation of cuminaldehyde and propionaldehyde (B47417) followed by catalytic hydrogenation, can also yield this compound. phlur.comperflavory.com The reaction conditions, including the choice of catalyst, temperature, and pressure, can be tuned to favor the formation of either the aldehyde or the alcohol. researchgate.netnih.gov For instance, research on the hydrogenation of the precursor aldehyde over ruthenium catalysts has shown the formation of this compound alongside the desired aldehyde. researchgate.net

Current Research Significance

The current research significance of this compound is primarily centered on its application in the fragrance industry and its use as a chemical reference material.

In perfumery, this compound is valued for its soft, floral, and well-rounded scent profile. phlur.comalphaaromatics.com It is used to impart fresh, floral, and sometimes slightly spicy notes to fragrance compositions. alphaaromatics.com Its stability makes it a useful component in a variety of scented products. While the related Cyclamen aldehyde has a more powerful and diffusive scent, this compound offers a subtler floral character. alphaaromatics.comthegoodscentscompany.com

In the field of analytical chemistry, well-characterized chemical compounds serve as essential reference materials for the identification and quantification of substances in various matrices. researchgate.netimpactfactor.org this compound, being a known component and potential impurity in commercial Cyclamen aldehyde, is used as a reference standard in quality control processes within the fragrance industry. Its presence and purity can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The availability of pure reference standards is crucial for ensuring the consistency and quality of fragrance ingredients.

While direct research into new applications for this compound itself is not extensive, it remains a relevant compound in studies focused on fragrance chemistry, the synthesis of related aromatic compounds, and the analytical methods for their characterization. researchgate.net

Synthetic Methodologies and Organic Transformations

Established Industrial Synthesis Routes

The industrial production of cyclamen alcohol is not typically a direct objective but rather a subsequent step or a co-product in the synthesis of cyclamen aldehyde. The primary routes involve the creation of the aldehyde's carbon skeleton, followed by a reduction of the carbonyl group.

The most direct and common method for producing this compound is through the catalytic hydrogenation of cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal). wikipedia.org This process involves the chemical reduction of the aldehyde functional group to a primary alcohol.

The synthesis of the precursor, cyclamen aldehyde, first involves a crossed-aldol condensation between cuminaldehyde (p-isopropylbenzaldehyde) and propionaldehyde (B47417). wikipedia.orgresearchgate.net The resulting α,β-unsaturated aldehyde, p-isopropyl-α-methyl cinnamic aldehyde, is then selectively hydrogenated to saturate the carbon-carbon double bond, yielding cyclamen aldehyde. google.com In this hydrogenation step, this compound can be formed as a co-product alongside the target aldehyde. researchgate.net

A variety of catalyst systems can be employed for this transformation. A general process for converting aldehydes to their corresponding alcohols utilizes a catalyst composed of a reduced mixture of copper oxide (CuO) and zinc oxide (ZnO), often with a promoter like aluminum. google.com This hydrogenation is typically carried out in an alcoholic or aqueous-alcoholic solution at temperatures between 110°C and 180°C and pressures ranging from 20 to 500 psig. google.com

The foundational step for creating the molecular structure of this compound involves building its precursor, cyclamen aldehyde, through condensation or alkylation reactions.

Aldol (B89426) Condensation: The most established route is a base-catalyzed aldol condensation of 4-isopropylbenzaldehyde (B89865) with propanal. researchgate.net This reaction is followed by a selective hydrogenation step to produce cyclamen aldehyde. researchgate.net Further hydrogenation of the aldehyde group, intentionally or as a side reaction, yields this compound.

Friedel-Crafts Reaction: An alternative synthesis pathway involves a Friedel-Crafts reaction between isopropylbenzene and a reactant like methacrolein (B123484) diacetate, which is then followed by hydrolysis to yield the aldehyde intermediate. scentree.co A similar method uses titanium tetrachloride and trifluoromethanesulfonic acid to catalyze the reaction of isopropylbenzene and methylacrylaldehyde dipropionic acid, which, after hydrolysis and a de-esterification reaction, produces cyclamen aldehyde. google.comgoogle.com This aldehyde can subsequently be hydrogenated to form this compound.

Laboratory-Scale Preparative Techniques and Reaction Optimization

On a laboratory scale, the focus shifts to optimizing reaction conditions to maximize the yield and selectivity of this compound. This involves a careful selection of catalysts, solvents, temperature, and pressure. sigmaaldrich.com

The choice of catalyst and the conditions under which the hydrogenation is performed are critical in determining the reaction's outcome. The conversion of cyclamen aldehyde to this compound is highly dependent on these parameters.

Research into the hydrogenation of the precursor mixture containing p-isopropyl-α-methyl cinnamic aldehyde has shown that using a Ruthenium on Carbon (Ru/C) catalyst at 110°C and a hydrogen pressure of 10 MPa results in the formation of both cyclamen aldehyde and this compound. researchgate.net Historically, nickel-based catalysts have also been used for this type of selective hydrogenation, often at temperatures around 100°C and under significant pressure. google.com

A different approach involves a vapor-phase reaction over a hydrogenation or dehydrogenation catalyst at elevated temperatures (150°C to 500°C) under reduced pressure, which can also be used to effect the transformation. google.com More advanced and highly selective catalysts based on manganese and ruthenium have been developed for the chemoselective hydrogenation of aldehydes, allowing the reaction to proceed under mild, base-free conditions. nih.govrsc.org

Below is a table summarizing various catalytic systems used for the hydrogenation of aldehydes to alcohols.

| Catalyst System | Temperature | Pressure | Substrate/Precursor | Reference |

| Ruthenium on Carbon (Ru/C) | 110 °C | 10 MPa | Mixture of 4-isopropylbenzaldehyde and forcyclamen aldehyde | researchgate.net |

| Nickel (Ni) | ~100 °C | Additional Pressure | p-isopropyl-α-methyl cinnamic aldehyde | google.com |

| Copper Oxide/Zinc Oxide (CuO/ZnO) with Aluminum promoter | 110 - 180 °C | 20 - 500 psig | General Aldehydes | google.com |

| Manganese PNP Pincer Complex | 25 °C | 50 bar | 4-Fluorobenzaldehyde (model substrate) | nih.gov |

This table is generated based on data from the text to illustrate different reaction conditions.

Enhancing the yield and selectivity towards this compound involves carefully controlling the hydrogenation process to ensure the complete reduction of the aldehyde group without causing other unwanted side reactions. The development of chemoselective catalysts is a key strategy, allowing for the hydrogenation of aldehydes in the presence of other reducible functional groups. nih.gov

Strategies to improve outcomes include:

Catalyst Loading: Optimizing the amount of catalyst is crucial. For instance, in the hydrogenation of a model aldehyde using a manganese catalyst, loadings as low as 0.05 mol% were effective. nih.gov

Solvent Choice: The reaction medium can significantly impact performance. Protic solvents like ethanol (B145695) are often effective for aldehyde hydrogenations, whereas aprotic solvents may inhibit the reaction. nih.gov The use of polar solvents was found to be detrimental to conversion efficiency in some related terpene synthesis protocols. researchgate.net

Pressure and Temperature Control: As shown in the table above, adjusting hydrogen pressure and reaction temperature is a primary method for controlling reaction rate and selectivity. researchgate.netgoogle.comgoogle.com Higher pressures and optimized temperatures can drive the reaction towards the desired alcohol product.

Chemical Derivatization and Structure Modification

The primary chemical modification involving this compound is its formation from its aldehyde precursor. However, once formed, the hydroxyl (-OH) group of this compound can be used as a handle for further chemical derivatization. One such modification is the formation of acetals. By reacting this compound with other alcohols under acidic conditions, it is possible to synthesize various acetal (B89532) derivatives, which themselves can possess unique olfactory properties of interest in the fragrance industry. scentree.co

Formation of Esters, Ethers, and Other Derivatives

This compound, as a primary alcohol, serves as a versatile starting material for the synthesis of various derivatives through reactions involving its hydroxyl (-OH) group. Standard organic transformations can be applied to form esters and ethers.

Ester Formation Esters can be synthesized from this compound using several established methods. The most direct route is Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.org This reaction is reversible and often requires heating to proceed towards the product. libretexts.org

For a more rapid and often irreversible reaction, this compound can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. The reaction with an acyl chloride (like ethanoyl chloride) is vigorous at room temperature and produces the corresponding ester along with hydrogen chloride gas. libretexts.org Using an acid anhydride (B1165640) (like ethanoic anhydride) is a slower alternative that requires warming and yields the ester and a carboxylic acid as a by-product. libretexts.org

Ether Formation Ethers derived from this compound can be prepared via acid-catalyzed condensation. In this process, two molecules of the alcohol can be induced to combine, eliminating a molecule of water to form a symmetrical ether, although this method can be inefficient and lead to mixtures. A more controlled approach involves the acid-catalyzed reaction of this compound with a different, more reactive alcohol (such as a tertiary alcohol) that can readily form a stable carbocation intermediate. The this compound then acts as a nucleophile, attacking the carbocation to form an unsymmetrical ether.

Table 1: Synthesis of this compound Derivatives

| Derivative Type | Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|---|

| Ester | This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Cyclamenyl Ester |

| Ester | This compound | Acyl Chloride (e.g., Ethanoyl chloride) | Room Temperature | Cyclamenyl Acetate |

| Ether | This compound | Tertiary Alcohol (R₃C-OH) | Acid Catalyst (e.g., H₂SO₄) | Alkyl Cyclamenyl Ether |

Oxidative Transformations and Degradation Products

The oxidation of this compound, a primary alcohol, can yield different products depending on the reagents and reaction conditions employed. The principal oxidation products are cyclamen aldehyde and the corresponding carboxylic acid.

Oxidation to Cyclamen Aldehyde Controlled oxidation of this compound yields cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal). This transformation requires the use of mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Reagents such as Pyridinium chlorochromate (PCC) are suitable for this purpose. The reaction essentially removes two hydrogen atoms: one from the hydroxyl group and one from the carbon atom attached to it.

It is noteworthy that in the industrial two-step synthesis of cyclamen aldehyde, which involves aldol condensation followed by hydrogenation, this compound is often detected as a reaction by-product alongside the desired aldehyde. researchgate.net This indicates that during the hydrogenation step, some of the newly formed cyclamen aldehyde can be further reduced to this compound.

Oxidation to Carboxylic Acid Using strong oxidizing agents, this compound can be fully oxidized to its corresponding carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid. This reaction typically proceeds by first forming the intermediate cyclamen aldehyde, which is then rapidly oxidized further. Common reagents for this complete oxidation include potassium dichromate(VI) or sodium dichromate(VI) in a solution acidified with dilute sulfuric acid. During this process, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication that oxidation has occurred.

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product Name | Product Structure |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Cyclamen Aldehyde | 3-(4-isopropylphenyl)-2-methylpropanal |

| This compound | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | 3-(4-isopropylphenyl)-2-methylpropanoic acid | 3-(4-isopropylphenyl)-2-methylpropanoic acid |

Metabolism, Biotransformation, and Biological Origin

Metabolic Fate of 2-Methyl-3-(4-propan-2-ylphenyl)propan-1-ol in Biological Systems

The metabolism of xenobiotics, or foreign compounds, like cyclamen alcohol generally proceeds through phases designed to increase water solubility and facilitate excretion. For primary alcohols, this typically involves oxidation.

Once in a biological system, 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol is expected to undergo a two-step oxidation process. This is a common metabolic route for primary alcohols. nih.govresearchgate.net

Oxidation to Aldehyde : The primary alcohol group (-CH₂OH) is first oxidized to an aldehyde (-CHO), yielding the corresponding compound, 2-methyl-3-(4-propan-2-ylphenyl)propanal, also known as cyclamen aldehyde. sielc.com

Oxidation to Carboxylic Acid : The aldehyde is subsequently oxidized to a carboxylic acid (-COOH). This transformation results in the formation of 2-methyl-3-(4-propan-2-ylphenyl)propanoic acid. The conversion of alcohols to carboxylic acids is a significant detoxification pathway in industrial synthesis and biological systems. nih.gov

Conjugation : The resulting carboxylic acid, or potentially the original alcohol, can then undergo a Phase II conjugation reaction. reactome.org This involves linking the molecule to endogenous substances like glycine, glucuronic acid, or sulfate (B86663). reactome.org This process significantly increases the water solubility of the compound, preparing it for efficient elimination from the body, typically via urine.

The biotransformation of alcohols is catalyzed by several key enzyme systems, primarily located in the liver. nih.gov

Alcohol Dehydrogenase (ADH) : This cytosolic, zinc-dependent enzyme is the principal catalyst for the initial oxidation of primary alcohols to aldehydes. nih.govnih.gov It utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor. nih.gov

Aldehyde Dehydrogenase (ALDH) : Found in both the cytosol and mitochondria, ALDH enzymes are responsible for the second step: the oxidation of aldehydes to carboxylic acids. nih.govresearchgate.net Like ADH, they also typically use NAD⁺ as a cofactor. nih.gov

Cytochrome P450 (CYP) System : Specifically, the isoform CYP2E1, part of the microsomal ethanol-oxidizing system (MEOS), offers an alternative pathway for alcohol oxidation. nih.govmdpi.com While it is a minor pathway for low alcohol concentrations compared to ADH, its role can become more significant with higher concentrations or chronic exposure. mdpi.com This system is also involved in the metabolism of numerous other xenobiotics. nih.gov

Interspecies Variations in Metabolic Processing

The rate and efficiency of alcohol metabolism can vary significantly between different species. nih.gov This variation is largely attributable to genetic polymorphisms in the genes encoding metabolic enzymes like ADH and ALDH. nih.gov

Examination of Natural Occurrence and Biosynthetic Pathways of Structurally Related Alcohols in Botanical Sources

While this compound itself is a synthetic compound, many structurally related terpenoid and aromatic alcohols are naturally produced by plants, including those in the Cyclamen genus. These volatile organic compounds (VOCs) are crucial for attracting pollinators and defending against herbivores. mdpi.com

The floral fragrance of various Cyclamen species is composed of a complex mixture of volatile compounds. Research has identified numerous alcohols that contribute to these scents.

Cyclamen persicum : Cultivars of this species are known to emit sesquiterpene hydrocarbons and aliphatic compounds. researchgate.net The fragrance profile can include farnesol, a sesquiterpene alcohol, as well as citronellol (B86348) and cinnamic alcohol. researchgate.net

Cyclamen purpurascens : This wild species is noted for a floral scent rich in monoterpenes. researchgate.net

Interspecific Hybrids : Crosses between C. persicum and C. purpurascens can produce varied fragrance profiles. Some hybrids contain α-terpineol, while others may feature floral compounds like geraniol (B1671447) and nerol. researchgate.net

Other plants are also known sources of related volatile alcohols. For example, benzyl (B1604629) alcohol has been identified as a differentiating aroma in Tropaeolum majus, while linalool (B1675412) is a major component of the volatile profile of Portulaca oleracea. frontiersin.org

Table 1: Selected Volatile Alcohols Identified in Cyclamen Species and Other Plants

| Compound Name | Chemical Class | Plant Source(s) | Reference |

|---|---|---|---|

| Farnesol | Sesquiterpene Alcohol | Cyclamen persicum, Cymbopogon nardus (Citronella), Polianthes tuberosa (Tuberose) | researchgate.net |

| Citronellol | Monoterpene Alcohol | Cyclamen purpurascens | researchgate.net |

| Geraniol | Monoterpene Alcohol | Interspecific Cyclamen hybrids | researchgate.net |

| Nerol | Monoterpene Alcohol | Interspecific Cyclamen hybrids | researchgate.net |

| α-Terpineol | Monoterpene Alcohol | Interspecific Cyclamen hybrids | researchgate.net |

| Cinnamic alcohol | Aromatic Alcohol | Cyclamen purpurascens | researchgate.net |

| Benzyl alcohol | Aromatic Alcohol | Tropaeolum majus | frontiersin.org |

| Linalool | Monoterpene Alcohol | Portulaca oleracea | frontiersin.org |

The vast diversity of plant terpenoids, including alcohols, originates from two simple five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). d-nb.info These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. d-nb.info

Prenyltransferase Action : Head-to-tail condensation of IPP and DMAPP by enzymes called prenyltransferases generates the basic backbones for different terpene classes: geranyl diphosphate (GPP, C10) for monoterpenes, farnesyl diphosphate (FPP, C15) for sesquiterpenes, and geranylgeranyl diphosphate (GGDP, C20) for diterpenes. nih.govpnas.org

Terpene Synthase (TPS) Activity : The remarkable diversity of terpene skeletons is primarily generated by the action of terpene synthase (TPS) enzymes. pnas.org These enzymes catalyze complex cyclization and rearrangement reactions of the prenyl diphosphate substrates. pnas.org For example, linalool synthase acts on GPP to form the alcohol linalool. pnas.org

Secondary Modification : The parent terpene skeletons are further modified by a suite of other enzymes, including hydroxylases (often cytochrome P450 monooxygenases), dehydrogenases, and reductases. d-nb.infonih.gov These modifications, such as the addition of a hydroxyl group to form an alcohol, greatly expand the chemical diversity and biological functions of these compounds. nih.gov The expression of the genes encoding these biosynthetic enzymes is tightly regulated, often being tissue-specific (e.g., in flowers) or induced by environmental cues like pathogen attack or herbivory. pnas.org

Mechanistic Toxicology and Safety Assessment Research

In Vitro and In Vivo Toxicological Models for Mechanistic Studies

A variety of models are employed to investigate the mechanisms of alcohol toxicity. These models are crucial for dissecting cellular and molecular events that are difficult to study in humans.

In Vitro Models:

Primary Cell Cultures: Primary astrocyte cultures and astrocyte/neuron co-cultures are used to study the effects of ethanol (B145695) on specific brain cell types and their interactions, particularly concerning the extracellular matrix and neuronal development. springernature.com

Human-Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types, such as hepatocyte-like cells and cerebral organoids, creating human-relevant models. nih.govnih.gov These models allow for the study of alcohol-induced liver injury, including apoptosis and lipid accumulation, and neurotoxicity. nih.govnih.gov A key advantage is their ability to model developmental toxicity and cell-type-specific responses. nih.gov For instance, studies using iPSC-derived hepatocytes involve exposing the cells to ethanol in a microclimate chamber to maintain a constant concentration and observe effects on differentiation and cellular health. nih.gov

Cell Lines: While useful, a concern with using adherent cell lines is that alcohol can affect the expression of adhesion molecules, potentially leading to cell detachment. nih.gov

In Vivo Models:

Rodent Models: Rats and mice are the most common species for studying alcohol toxicity, especially liver damage that mimics human alcoholic liver disease. nih.gov

Lieber-DeCarli Diet: This model involves a liquid diet where ethanol is provided as a percentage of total calories, which helps overcome the natural reluctance of rodents to drink alcohol. nih.gov However, it may not achieve high blood alcohol concentrations or cause severe liver damage like fibrosis on its own. nih.gov

Tsukamoto–French Intragastric Infusion Model: This model delivers alcohol and nutrients directly into the stomach via an implanted cannula, allowing for sustained high blood alcohol levels. nih.gov It can induce a spectrum of liver damage, including steatosis, necrosis, inflammation, and fibrosis, that closely resembles human alcoholic liver disease. nih.gov

Neonatal Rat Pup Model: In this developmental model, neonatal rats are exposed to ethanol through intragastric intubation. The brain development stage in these pups is comparable to the third trimester of human gestation, making it a valuable model for studying Fetal Alcohol Spectrum Disorders (FASD). springernature.com

Table 2: Toxicological Models for Alcohol Mechanistic Studies

| Model Type | Specific Model | Application | Key Features | Reference(s) |

| In Vitro | Primary Astrocyte/Neuron Co-cultures | Study of neurodevelopmental toxicity | Examines effects on extracellular matrix and neuronal plasticity. | springernature.com |

| iPSC-derived Hepatocytes | Modeling alcoholic liver disease | Allows for study of apoptosis, proliferation, and lipid accumulation in human cells. | nih.gov | |

| iPSC-derived Cerebral Organoids | Modeling neurotoxicity and FASD | 3D structure mimics fetal brain development; allows study of apoptosis, mitochondrial function, and gene expression. | nih.gov | |

| In Vivo | Lieber-DeCarli Diet (Rodents) | Chronic alcohol consumption studies | Liquid diet model to ensure alcohol intake. | nih.gov |

| Tsukamoto–French Model (Rodents) | Severe alcoholic liver disease studies | Intragastric infusion achieves high, sustained blood alcohol levels. | nih.gov | |

| Neonatal Rat Pup Intubation | Fetal Alcohol Spectrum Disorder (FASD) studies | Models third-trimester human brain development. | springernature.com |

Comparative Toxicology Across Biological Species

Toxicological data from animal models, most commonly rodents, are often used to predict potential health effects in humans. nih.gov For instance, rodent models of alcohol-induced liver injury are considered highly relevant to the human condition. nih.gov However, cross-species extrapolation must be done with caution, as metabolic rates and pathways can differ.

For long-chain alcohols, irritation potential has been shown to be dependent on the carbon chain length. nih.gov Alcohols in the C6-C11 range are generally considered irritants, while those from C12-C16 are mild irritants, and those C18 and longer are non-irritants. nih.gov This structure-activity relationship is an important concept in comparative toxicology, allowing for predictions across a chemical class. The toxicological properties of these chemicals have been tested in various species, including rats and dogs, to establish their hazard profiles. nih.gov

Implications for Human Health Risk Assessment Based on Mechanistic Data

Human health risk assessment is a four-step process that involves hazard identification, hazard characterization (dose-response assessment), exposure assessment, and risk characterization. researchgate.net Mechanistic data is increasingly vital to this process. setac.org Understanding how a compound like cyclamen alcohol causes toxicity at a molecular level strengthens the hazard identification and characterization steps.

For the class of long-chain alcohols, extensive testing has generally shown low acute and repeat dose toxicity. nih.gov High-dose effects, when observed, are typically related to minimal liver toxicity. nih.gov These chemicals have not shown evidence of being genotoxic, reproductive toxicants, or sensitizers. nih.gov

By elucidating pathways of toxicity, such as the formation of acyl-CoA conjugates or the induction of mitochondrial dysfunction, researchers can develop more targeted and relevant toxicity testing strategies. nih.govnih.gov This mechanistic understanding helps to:

Identify Susceptible Populations: Individuals with genetic variations in metabolizing enzymes (e.g., aldehyde dehydrogenase) may be more susceptible to the toxic effects of alcohol metabolites. nih.gov

Improve Extrapolation: Mechanistic data can help refine the extrapolation from high-dose animal studies to low-dose human exposures and from animal data to humans.

Reduce Uncertainty: A strong mechanistic basis for a toxic effect reduces the uncertainty factors that are often applied in risk assessment, leading to more precise and less overly conservative regulatory limits. nih.gov

Ultimately, the integration of mechanistic data from advanced in vitro and in vivo models provides a more robust foundation for assessing the potential risks of this compound to human health.

Analytical Chemistry and Detection Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating Cyclamen alcohol from complex mixtures, allowing for its precise quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound, especially for trace-level detection in consumer products and environmental samples. nih.govimpactfactor.org The method combines the superior separation capability of gas chromatography with the sensitive and selective detection power of mass spectrometry. impactfactor.org

In a typical GC-MS analysis of fragrance compounds, a sample is first prepared, often using liquid-liquid extraction with a solvent like methyl tert-butyl ether or a headspace solid-phase microextraction (HS-SPME) technique, which is particularly useful for extracting volatile analytes from complex or solid matrices. nih.govfrontiersin.org The prepared sample is then injected into the GC system.

The GC separates components based on their boiling points and interaction with the stationary phase of the capillary column. mdpi.com For fragrance alcohols, a non-polar or medium-polarity column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms, vf-5ms), is commonly used. nih.govmdpi.com A programmed temperature gradient is applied to the GC oven to ensure efficient separation of a wide range of compounds, from highly volatile to semi-volatile. nih.govmdpi.com

After separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules (typically using electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com The mass spectrometer can be operated in two modes: full scan, which provides a complete mass spectrum for compound identification by comparison with spectral libraries (like NIST), or selected ion monitoring (SIM), which focuses on specific ion fragments of the target analyte for enhanced sensitivity and quantification. nih.govnih.gov GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring a specific fragmentation reaction (parent ion to daughter ion), which is crucial for minimizing matrix interference in complex samples. nih.gov

A typical GC-MS method for analyzing fragrance alcohols might involve the following parameters:

| Parameter | Typical Value/Condition |

|---|---|

| Column | VF-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |

| Injection Mode | Splitless or Pulsed Splitless (2.0 µL injection volume) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50-60°C, ramp at 3-7°C/min to 230-280°C, final hold |

| MS Ion Source Temp | 230 °C |

| MS Transfer Line Temp | 260 - 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (m/z 35-500) for identification; SIM or MRM for quantification |

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is highly effective for analyzing less volatile, polar, or thermally unstable compounds, including potential metabolites of this compound. nih.gov In the context of metabolite profiling in biological samples, LC coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for detecting low concentrations of analytes in complex matrices like plasma and urine. impactfactor.orgnih.gov

Sample preparation for bioanalysis typically involves protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govmdpi.com The extract is then injected into the LC system.

Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govepa.gov

The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov ESI is a soft ionization technique well-suited for polar and semi-polar molecules, generating protonated molecules [M+H]+ or other adducts that are then analyzed by the mass spectrometer. impactfactor.org LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in bioanalysis, providing exceptional selectivity and low limits of quantification (LOQ). nih.govmdpi.com

A representative LC-MS/MS method for analyzing a lipophilic small molecule like a this compound metabolite in plasma might use these parameters:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Gradient | Gradient elution from low to high organic phase |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp | ~500 °C |

Spectroscopic and Spectrometric Approaches for Structural Characterization

Beyond detection and quantification, spectroscopic techniques are vital for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS): As used in GC-MS, electron ionization mass spectrometry provides a distinct fragmentation pattern, or "fingerprint," for a molecule. For alcohols, characteristic fragmentation includes the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule (M-18). libretexts.orgchemistrynotmystery.comyoutube.com For this compound (C₁₃H₂₀O, molecular weight 192.30 g/mol ), the mass spectrum would be analyzed for these characteristic fragments to confirm its structure. nih.gov The mass spectrum of the related Cyclamen aldehyde shows a prominent peak at m/z 133, which could also be a significant fragment in the alcohol's spectrum following initial water loss. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. magritek.comazom.com The ¹³C NMR spectrum of an alcohol shows a characteristic signal for the carbon atom bonded to the hydroxyl group (C-OH) in the 50-80 ppm region. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups. azom.com The ¹H NMR spectrum provides information on the number and type of protons and their connectivity through chemical shifts and spin-spin coupling patterns, allowing for a complete structural map of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. Alcohols exhibit a very characteristic, strong, and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. A strong C-O stretching band is also observed between 1050-1260 cm⁻¹.

Development of Advanced Analytical Methods for Complex Matrices

Analyzing this compound in complex matrices such as cosmetics, household products, and environmental samples presents significant challenges due to potential interference from other components. uliege.be Advanced analytical methods are developed to enhance selectivity and sensitivity.

This includes the optimization of sample preparation techniques like HS-SPME, where fiber coatings, extraction times, and temperatures are fine-tuned to selectively capture target analytes. frontiersin.org For liquid chromatography, the development of methods for direct analysis without extensive sample preparation is a growing trend, utilizing highly sensitive mass spectrometers that can distinguish the analyte from the matrix background. researchgate.net The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, offers highly accurate mass measurements, enabling confident identification of analytes in complex mixtures even without a reference standard. nih.govlcms.cz

Bioanalytical Method Validation for Biological Samples

When quantifying this compound or its metabolites in biological samples (e.g., plasma, urine) for pharmacokinetic or toxicokinetic studies, the analytical method must be rigorously validated to ensure the reliability of the data. impactfactor.orgnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for this process. mdpi.com The validation process demonstrates that the method is suitable for its intended purpose and involves assessing several key parameters. mdpi.com

Specificity and Selectivity: The method must prove its ability to unequivocally measure the analyte in the presence of other components, such as endogenous matrix compounds, metabolites, and concomitant medications. impactfactor.org This is typically tested by analyzing at least six different blank matrix sources to check for interferences at the analyte's retention time. impactfactor.org

Linearity and Range: The method's response must be linear over a defined concentration range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.00. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). nih.govnih.govmdpi.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extraction spiked sample. nih.gov

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at low temperatures. mdpi.com

The table below shows typical acceptance criteria for a validated bioanalytical LC-MS/MS method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LOQ) |

| Precision (% CV/RSD) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability (% Difference) | Within ±15% of nominal concentration |

Environmental Behavior and Degradation Studies

Biodegradation Kinetics and Pathways in Environmental Compartments

Biodegradation is a key process for the removal of organic chemicals from the environment. Studies on the closely related cyclamen aldehyde indicate that it is readily biodegradable. This suggests that cyclamen alcohol is also likely to be degraded by microorganisms in environmental compartments such as soil and water.

The European Chemicals Agency (ECHA) registration dossier for cyclamen aldehyde classifies it as "readily biodegradable." researchgate.net This classification is typically based on standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), which measure the extent of mineralization (conversion to CO2, water, and mineral salts) over a specific timeframe. A substance is considered readily biodegradable if it achieves a certain percentage of degradation within a 28-day window. solubilityofthings.com A safety data sheet for cyclamen aldehyde further supports this, stating it is "Readily biodegradable."

Table 1: Biodegradation Data for Cyclamen Aldehyde (as a proxy for this compound)

| Parameter | Result | Reference |

| Biodegradability | Readily biodegradable | ECHA Registration Dossier researchgate.net |

| Method | Based on OECD Guidelines | Givaudan solubilityofthings.com |

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation:

Photolysis is the breakdown of chemical compounds by light. The rate and mechanism of photolysis depend on the compound's ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the presence of other substances that can act as photosensitizers.

Specific studies on the photolytic degradation of this compound are not available. However, the chemical structure, which includes a benzene (B151609) ring, suggests that it has the potential to absorb UV radiation. The photolysis of benzyl (B1604629) alcohols can proceed through various mechanisms, including the formation of radicals. For other aromatic alcohols, photolytic oxidation has been observed. Without experimental data, the environmental significance of photolysis for this compound remains unquantified.

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding water.

Alcohols, such as this compound, are generally resistant to hydrolysis under typical environmental conditions (pH 4-9). The carbon-oxygen single bond in the alcohol functional group is stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Persistence and Bioaccumulation Potential in Ecological Systems

Persistence:

A substance's persistence in the environment is its ability to resist degradation. Based on the "readily biodegradable" classification of the closely related cyclamen aldehyde, this compound is not expected to be persistent in the environment. researchgate.net The Environmental Working Group (EWG) also lists cyclamen aldehyde as "not suspected to be persistent." nih.gov

Bioaccumulation Potential:

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation.

The ECHA registration dossier for cyclamen aldehyde reports a measured log Kow of 3.4. researchgate.net This value is below the general screening trigger for bioaccumulation potential. Furthermore, the dossier provides estimated Bioconcentration Factor (BCF) values for fish, ranging from 76 to 155 L/kg. researchgate.net These values are below the threshold that would classify the substance as bioaccumulative. The EWG also states that cyclamen aldehyde is "not suspected to be bioaccumulative." nih.gov Given the structural similarity, it is anticipated that this compound would have a comparable low potential for bioaccumulation.

Table 2: Bioaccumulation Potential of Cyclamen Aldehyde (as a proxy for this compound)

| Parameter | Value | Reference |

| Log Kow | 3.4 | ECHA Registration Dossier researchgate.net |

| Bioconcentration Factor (BCF) - Fish | 76 - 155 L/kg (estimated) | ECHA Registration Dossier researchgate.net |

| Bioaccumulation Potential | Not considered to have the potential to bioconcentrate | ECHA Registration Dossier researchgate.net |

Applications in Advanced Chemical and Biomedical Research

Investigation in Olfactory Receptor Interaction Studies

The human sense of smell is mediated by a large family of G-protein-coupled receptors (GPCRs), known as olfactory receptors (ORs), located in the nasal cavity. nih.gov Understanding how a specific odorant molecule, such as Cyclamen alcohol, interacts with these receptors is a fundamental goal in sensory science. While direct binding studies for this compound are not extensively detailed in the available literature, research on related odorants and the broader principles of olfaction provide significant insights.

The activation of ORs initiates a signal transduction cascade, typically involving a G-protein (Gαolf) that stimulates adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov This process ultimately leads to a neuronal response perceived as a specific smell. nih.gov The human genome contains approximately 400 intact OR genes, and a single odorant can interact with multiple receptors, while a single receptor can be activated by multiple odorants, creating a combinatorial code that allows for the perception of a vast array of smells. frontiersin.org

Research into the human odorome map seeks to connect odorant molecules to their specific ORs. nih.gov For instance, the broadly tuned human olfactory receptor OR1A1 is known to respond to a wide variety of odorants, including alcohols, aldehydes, ketones, and esters. nih.gov Studies have identified specific ligands for OR1A1, such as citronellal (B1669106) and citral, which share some structural similarities with derivatives of this compound. nih.gov The investigation of such interactions often employs heterologous systems, like transfected cell lines (e.g., Hana3A or HEK293) expressing a specific OR, coupled with a reporter assay (e.g., luciferase or cAMP-based GloSensor) to measure receptor activation upon exposure to a ligand. nih.govnih.gov Advanced techniques like cryo-electron microscopy and molecular dynamics simulations are also being used to elucidate the precise binding mechanisms at a molecular level. nih.gov

While Cyclamen aldehyde is listed as an odorant of interest in some studies, specific data for this compound's interaction with human ORs is less prevalent. nih.gov However, based on the activity of similar aromatic alcohols, it is hypothesized to interact with a subset of the broadly tuned ORs.

Table 1: Examples of Aromatic/Alicyclic Odorants and Their Associated Olfactory Receptors This table is for illustrative purposes and lists related compounds, as specific receptor data for this compound is limited.

| Odorant Molecule | Chemical Class | Associated Olfactory Receptor(s) |

| Citronellal | Aldehyde | OR1A1, OR1A2 |

| Citral | Aldehyde | OR1A1, OR1A2 |

| Benzyl (B1604629) Acetate | Ester | OR2W1 |

| Vanillin | Aldehyde, Phenol | OR10G3, OR10G4 |

| Guaiacol | Phenol | OR10G4 |

Role as a Precursor for Synthesis of Novel Chemical Entities with Targeted Properties

In organic chemistry, primary alcohols are fundamental building blocks for the synthesis of a wide array of more complex molecules. This compound, with its distinct p-isopropylphenyl group, serves as a valuable precursor for creating novel chemical entities with potentially targeted properties for applications in fragrance, materials science, and pharmaceuticals.

The primary alcohol group (-CH₂OH) is a versatile functional handle that can undergo numerous transformations. One of the most common reactions is oxidation. Mild oxidation of this compound would yield its corresponding aldehyde, Cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), a commercially significant fragrance ingredient known for its floral, lily-of-the-valley scent. quora.com Further oxidation under stronger conditions would produce the corresponding carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid, which can then be used in esterification or amidation reactions to generate a new library of compounds.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Class | Potential Application |

| Mild Oxidation | PCC or Swern Oxidation | Aldehyde (Cyclamen Aldehyde) | Fragrance Industry |

| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | Synthetic Intermediate |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Fragrances, Plasticizers |

| Vinylation | Calcium Carbide, Base | Vinyl Ether | Polymer Monomer |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate | Synthetic Intermediate |

Research into Structure-Activity Relationships for Derivative Design

Structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with enhanced or targeted biological or chemical properties. nih.govmdpi.com In the context of this compound, SAR research would aim to understand how modifying its molecular structure affects its olfactory profile, receptor binding affinity, or other activities. While specific, comprehensive SAR studies on this compound derivatives are not widely published, the principles of medicinal and fragrance chemistry allow for predictions about the effects of structural modifications.

Key areas for modification on the this compound scaffold include:

The Aromatic Ring: Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) onto the phenyl ring could drastically alter electronic properties and steric bulk, which would likely change its odor character and receptor interaction.

The Isopropyl Group: Replacing the isopropyl group with other alkyl groups (e.g., tert-butyl, cyclohexyl) or a hydrogen atom would modulate the molecule's lipophilicity and shape, which are critical determinants for fitting into the binding pocket of an olfactory receptor.

The Methyl Group at the β-position: The presence and stereochemistry of this methyl group are significant. Its removal or the introduction of a larger group would alter the molecule's conformation and could impact the specificity of receptor binding.

The Primary Alcohol: Modifying the alcohol to an ether, ester, or an amine would change the functional group's hydrogen bonding capability, a key interaction in many receptor-ligand binding events. nih.gov

By synthesizing a library of such analogs and evaluating their properties, researchers can build a model that correlates specific structural features with desired activities, guiding the design of new fragrances or other functional molecules. researchgate.netrsc.org

Table 3: Hypothetical Structure-Activity Relationship (SAR) Modifications of this compound

| Modification Site | Structural Change | Predicted Effect on Properties |

| p-Isopropyl Group | Replacement with H, t-Butyl, or Cyclohexyl | Alters molecular shape and lipophilicity, likely changing odor profile and intensity. |

| Phenyl Ring | Introduction of -OH or -OCH₃ groups | Changes polarity and hydrogen bonding potential, may introduce new odor notes. |

| β-Methyl Group | Removal or replacement with ethyl group | Modifies steric hindrance near the functional group, affecting receptor fit. |

| Primary Alcohol | Conversion to Ester, Ether, or Aldehyde | Alters functional group interactions (e.g., hydrogen bonding), leading to significant changes in odor and chemical reactivity. |

Contribution to Understanding Metabolic Detoxification Processes

This compound, as a xenobiotic compound (a substance foreign to the body), can serve as a model for studying the metabolic pathways responsible for the detoxification of aromatic alcohols. nih.gov The metabolism of such compounds primarily occurs in the liver and involves a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion. nih.gov

The detoxification of alcohols generally proceeds in two main oxidative phases:

Phase I Metabolism: The primary alcohol group of this compound is expected to be oxidized first to an aldehyde (Cyclamen aldehyde) and subsequently to a carboxylic acid (3-(4-isopropylphenyl)-2-methylpropanoic acid). This process is mainly catalyzed by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), respectively. nih.gov Another key enzyme system, the cytochrome P450 family (particularly CYP2E1), also plays a significant role in alcohol oxidation, especially at higher concentrations. nih.gov Given its aromatic structure, other P450 isoforms may also be involved in its metabolism, potentially through hydroxylation of the aromatic ring.

Phase II Metabolism: The resulting carboxylic acid or any hydroxylated metabolites can then undergo conjugation reactions. These reactions involve attaching polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases), to the molecule. This process dramatically increases the water solubility of the metabolite, preparing it for efficient elimination from the body, typically via the urine.

Studying the specific metabolites of this compound in vivo or in vitro (e.g., using liver microsomes) can help elucidate the primary enzymes and pathways involved in the detoxification of this class of substituted aromatic alcohols. This understanding is vital for assessing the metabolic fate and potential toxicological profiles of structurally related compounds used in consumer products.

Table 4: Key Enzymes in the Probable Metabolic Detoxification of this compound

| Enzyme Family | Abbreviation | Role in Metabolism | Substrate/Product Transformation |

| Alcohol Dehydrogenase | ADH | Phase I Oxidation | This compound → Cyclamen Aldehyde |

| Aldehyde Dehydrogenase | ALDH | Phase I Oxidation | Cyclamen Aldehyde → Carboxylic Acid |

| Cytochrome P450 2E1 | CYP2E1 | Phase I Oxidation | Alternative pathway for Alcohol → Aldehyde; potential ring hydroxylation. |

| UDP-Glucuronosyltransferase | UGT | Phase II Conjugation | Attaches glucuronic acid to hydroxyl or carboxyl groups. |

Q & A

Q. What experimental methodologies are recommended for synthesizing Cyclamen alcohol in laboratory settings?

To synthesize this compound, prioritize methods such as Grignard reagent reactions with appropriate ketones or aldehydes, or acid-catalyzed hydration of alkenes. For tertiary alcohol synthesis (relevant to this compound’s structure), ensure steric hindrance is minimized during nucleophilic attack by using non-polar solvents and controlled temperatures. Purification via fractional distillation or column chromatography is critical to isolate the product . Validate the synthesis using FT-IR (to confirm hydroxyl groups) and NMR (to verify tertiary carbon bonding patterns) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Use gas chromatography with flame ionization detection (GC-FID) for high sensitivity, ensuring calibration with certified reference materials. For trace analysis, pair with mass spectrometry (GC-MS) . Validate results via enzymatic assays (e.g., alcohol dehydrogenase (ADH) methods) to cross-check specificity. Report concentrations in g/L (‰) , adhering to ISO guidelines for rounding (two decimal places) and uncertainty margins (±0.05 g/L) . Include control samples (blanks, spiked matrices) in each batch to detect contamination .

Q. How can researchers distinguish this compound’s tertiary alcohol structure from primary/secondary analogs?

Perform Lucas test : Tertiary alcohols react rapidly (within 5–10 minutes) with ZnCl₂/HCl, forming turbid solutions due to carbocation stability. Confirm via NMR : A tertiary carbon (C-OH) will show a downfield shift (~1.5–2.0 ppm in H NMR) and no adjacent protons in DEPT spectra .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound (e.g., dermal sensitization vs. inertness)?

Conduct a systematic review with inclusion criteria focused on experimental conditions (e.g., concentration, solvent carriers, test organisms). Use tools like PRISMA guidelines to assess bias. For conflicting in vitro vs. in vivo data, perform dose-response studies in reconstituted human epidermis models, comparing results to historical controls. Cross-validate findings using QSAR models to predict sensitization potential based on structural analogs .

Q. What strategies optimize enzymatic synthesis of this compound using alcohol dehydrogenases (ADHs)?

Screen ADH libraries for substrate specificity toward this compound precursors. Use directed evolution to enhance enzyme activity in non-aqueous solvents. Monitor reaction kinetics via HPLC to identify rate-limiting steps (e.g., cofactor regeneration). For scale-up, employ flow reactors with immobilized enzymes to improve yield and reduce inhibition .

Q. How can researchers mitigate risks associated with this compound’s dermal sensitization in laboratory settings?

Follow IFRA Standards : Restrict concentrations to ≤0.1% in topical formulations. Use EPISKIN™ models for preliminary safety testing. Implement hierarchical risk assessment :

In silico screening (e.g., DEREK Nexus for sensitization alerts).

In chemico assays (e.g., DPRA for peptide reactivity).

In vitro assays (e.g., KeratinoSens™ for gene expression) .

Methodological & Data Analysis Questions

Q. What variables most significantly impact this compound synthesis yield, and how can they be controlled?

Key variables include:

- Temperature : Excessive heat (>80°C) promotes side reactions (e.g., elimination). Use reflux condensers with precise thermocouples.

- Catalyst purity : Use anhydrous H₂SO₄ or p-toluenesulfonic acid (stored desiccated).

- Moisture control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis.

Document deviations in lab notebooks and use Design of Experiments (DoE) software to model interactions between variables .

Q. How should conflicting analytical results (e.g., GC vs. ADH) for this compound concentration be reconciled?

Apply ISO/IEC 17025 protocols:

Reanalyze samples in triplicate using both methods.

Perform Bland-Altman analysis to assess systematic bias.

Validate against a certified reference material (CRM) .

If discrepancies persist, investigate matrix effects (e.g., protein binding in ADH assays) or column degradation in GC .

Literature & Ethical Considerations

Q. What frameworks ensure ethical rigor in human studies involving this compound exposure?

- Anonymization : Use coded identifiers for participant data; restrict access to principal investigators .

- Informed consent : Disclose potential sensitization risks per IFRA guidelines .

- Data transparency : Archive raw chromatograms and spectra in repositories like Zenodo for peer verification .

Q. How can systematic reviews on this compound’s applications address publication bias?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.